molecular formula C13H20N4OS2 B14002526 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one CAS No. 6492-92-8

8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

Cat. No.: B14002526
CAS No.: 6492-92-8
M. Wt: 312.5 g/mol
InChI Key: GSHKIOMIOUHOPF-UHFFFAOYSA-N
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Description

8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one is a complex organic compound with a unique structure that includes both sulfur and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hexan-2-ylsulfanyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can act as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect pathways involved in cellular processes, making the compound useful for studying and potentially treating certain diseases .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-8-(2-pyrrolidinoethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
  • 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
  • 8-(hexan-3-ylsulfanyl)-1,3-dimethyl-6-thioxo-1,3,6,7-tetrahydro-2H-purin-2-one

Uniqueness

What sets 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one apart from similar compounds is its specific hexan-2-ylsulfanyl group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

6492-92-8

Molecular Formula

C13H20N4OS2

Molecular Weight

312.5 g/mol

IUPAC Name

8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C13H20N4OS2/c1-5-6-7-8(2)20-12-14-9-10(15-12)16(3)13(18)17(4)11(9)19/h8H,5-7H2,1-4H3,(H,14,15)

InChI Key

GSHKIOMIOUHOPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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